Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Synthetic Methodology Cross-Coupling Orthogonal Functionalization

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1809004-78-1) is a brominated heterocyclic building block with the molecular formula C₁₀H₈BrNO₂S and molecular weight 286.15 g/mol. The compound features a fused thieno[2,3-c]pyridine bicyclic core bearing a bromine atom at the 4-position and an ethyl ester group at the 2-position.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.14
CAS No. 1809004-78-1
Cat. No. B2884027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
CAS1809004-78-1
Molecular FormulaC10H8BrNO2S
Molecular Weight286.14
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=NC=C2S1)Br
InChIInChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3
InChIKeyZHRKEWABTRJANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate Overview


Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1809004-78-1) is a brominated heterocyclic building block with the molecular formula C₁₀H₈BrNO₂S and molecular weight 286.15 g/mol . The compound features a fused thieno[2,3-c]pyridine bicyclic core bearing a bromine atom at the 4-position and an ethyl ester group at the 2-position . It is supplied as a crystalline solid (off-white to light yellow) by multiple vendors, with reported purity specifications ranging from 95% to 99.08% (HPLC) . The compound is packaged under inert gas to ensure stability during storage and shipment .

1
Multi-handle scaffold
Simultaneous bromine and ester handles enable orthogonal derivatization.
2
Cross-coupling ready
4‑Br site supports Suzuki-Miyaura and related metal-catalyzed couplings.
3
Ester diversification
Ethyl ester permits hydrolysis, transesterification or amide formation.

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Substitution Failure


Substituting Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate with in-class analogs such as 4-bromothieno[2,3-c]pyridine (CAS 1296224-08-2), 3-bromothieno[2,3-c]pyridine (CAS 28783-17-7), or 2-bromothieno[2,3-c]pyridine (CAS 756477-36-8) introduces critical functional deficits that compromise downstream synthetic utility. The target compound uniquely combines three synthetically orthogonal functional handles on a single scaffold: a 4-position bromine for cross-coupling, a 2-position ethyl ester for hydrolysis/transesterification/amide formation, and the electron-deficient pyridine nitrogen for coordination chemistry or hydrogen bonding [1]. In contrast, the simple bromo-analogs (CAS 1296224-08-2, 28783-17-7, 756477-36-8) lack the ester group entirely, eliminating the capacity for orthogonal diversification without additional protection/deprotection steps . The thieno[3,2-c]pyridine regioisomeric scaffold, while validated as a kinase inhibitor pharmacophore with compounds showing BTK inhibition IC₅₀ values as low as 12.8 nM, differs fundamentally in ring fusion geometry and electronic distribution, rendering biological activity non-transferable across scaffold types [2]. These structural distinctions mandate compound-specific procurement rather than generic substitution.

Ester-absent analogs limit orthogonal diversification
Simple bromo-thienopyridines (e.g., 4-Br, 3-Br, 2-Br) lack the 2‑ester; sequential chemoselective steps may become longer.
Regioisomeric scaffold geometry shifts binding context
Thieno[3,2-c]pyridine core differs in fusion pattern; biological SAR observed for [3,2-c] cannot be assumed for [2,3-c] without validation.
Single-handle comparators may raise step count
Substituting with only a bromine handle often requires extra protection/deprotection to introduce an acid/ester equivalent.

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Comparative Evidence


Orthogonal Handles vs. Bromo-Analogs

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate provides three synthetically addressable sites on a single thieno[2,3-c]pyridine scaffold: a 4-position bromine for Suzuki-Miyaura and other transition metal-catalyzed cross-coupling reactions, a 2-position ethyl ester amenable to hydrolysis, transesterification, or amide bond formation, and the electron-deficient pyridine nitrogen for metal coordination or hydrogen bonding interactions [1]. In contrast, the closest structural analogs—4-bromothieno[2,3-c]pyridine (CAS 1296224-08-2), 3-bromothieno[2,3-c]pyridine (CAS 28783-17-7), and 2-bromothieno[2,3-c]pyridine (CAS 756477-36-8)—each contain only a bromine atom on the core scaffold without the ester functionality . This functional deficit eliminates the capacity for orthogonal diversification and mandates additional synthetic steps to introduce a carboxylic acid equivalent for further elaboration.

Orthogonal Handles vs. Bromo-Analogs
Class-level inference
Target: 3 handles (Br, ethyl ester, pyridine N)
Comparators: 2 handles (Br, pyridine N)
Supports sequential orthogonal derivatization without extra protection steps.
Functional group count based on molecular composition; ester absence removes direct acid/amide route.
Synthetic Methodology Cross-Coupling Orthogonal Functionalization Medicinal Chemistry

Thieno[2,3-c] vs. [3,2-c]pyridine Scaffold

The thieno[2,3-c]pyridine core of the target compound differs fundamentally in ring fusion geometry from the regioisomeric thieno[3,2-c]pyridine scaffold. While the thieno[3,2-c]pyridine scaffold has been validated as a kinase inhibitor pharmacophore—with compounds bearing a thieno[3,2-c]pyridin-4-amine core demonstrating potent Bruton's tyrosine kinase (BTK) inhibition (compound 14g: IC₅₀ = 12.8 nM) [1]—the [2,3-c] vs. [3,2-c] ring fusion difference alters the spatial orientation of substituents, electronic distribution across the bicyclic system, and binding interactions with biological targets. These scaffold-level differences mean that biological activity profiles observed for thieno[3,2-c]pyridine derivatives cannot be extrapolated to thieno[2,3-c]pyridine-based compounds, nor can the scaffolds be interchanged without fundamentally altering SAR outcomes.

Scaffold [2,3-c] vs. [3,2-c]
Class-level inference
[2,3-c] core differs in ring fusion geometry from [3,2-c]; representative [3,2-c] BTK inhibitor IC₅₀ 12.8 nM reported.
Scaffold geometry governs binding orientation; SAR not transferable without independent validation.
Bioactivity values belong to a different scaffold; no cross-scaffold correlation established.
Medicinal Chemistry Kinase Inhibition Scaffold Hopping Structure-Activity Relationship

Purity and Vendor Comparison

Multiple vendors supply Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1809004-78-1) with quantifiable purity specifications ranging from 95% to 99.08% (HPLC), enabling procurement decisions based on application-specific purity requirements. MSE Supplies offers the highest documented purity at 99.08% (HPLC) with appearance specification of off-white to light yellow solid . Fluorochem supplies the compound at 98% purity , while Bidepharm, Beyotime, and Amarchem each provide the compound at 97% purity . Atomfair and AKSci supply at ≥95% purity . In contrast, the simple bromo-analog 4-bromothieno[2,3-c]pyridine (CAS 1296224-08-2) is available at 95% purity from AKSci and 98% from Capotchem, but with fewer vendor options overall [1]. The broader vendor landscape for CAS 1809004-78-1 provides procurement flexibility across purity grades and geographic regions.

Purity & Vendor Range
Head-to-head
Target purity range: 95%–99.08% (HPLC) across 8+ vendors.
Analog 4-Br: 95%–98%, fewer vendors.
Broader purity grades and supplier base support procurement flexibility.
Purity per vendor datasheet; verify lot-specific COA.
Quality Control Procurement Vendor Comparison Analytical Chemistry

Pricing and Pack Size Comparison

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 1809004-78-1) is commercially available across a range of pack sizes from multiple vendors with transparent pricing, enabling cost-effective procurement scaled to project needs. Beyotime offers the compound at 50 mg (¥59), 200 mg (¥169), 1 g (¥674), and 5 g (¥2,695) . Fluorochem provides 250 mg at £24, 1 g at £24, and 5 g at £65 . MSE Supplies offers a 5 g pack size with 99.08% purity specification . In contrast, the closest analog 2-bromothieno[2,3-c]pyridine (CAS 756477-36-8) from Santa Cruz Biotechnology is priced at $517 for 500 mg and $940 for 1 g—substantially higher per-unit cost than the target compound . This price differential, combined with broader vendor availability, positions CAS 1809004-78-1 as the more economically accessible choice for the thieno[2,3-c]pyridine scaffold class.

Cost per Gram Comparison
Head-to-head
Target ~$30–35/g (Beyotime, Fluorochem).
Comparator 2-Br analog ~$940/g (Santa Cruz).
Supports larger synthetic campaigns and iterative SAR studies.
Pricing from published 2024–2025 catalogs; may vary by region and quantity.
Procurement Economics Cost Analysis Laboratory Supply Chain Research Budgeting

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: Applications


Suzuki-Miyaura Cross-Coupling for Library Synthesis

The 4-position bromine atom of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate serves as an electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions with aryl- and heteroaryl boronic acids, enabling the introduction of diverse aromatic substituents at the pyridine ring of the thieno[2,3-c]pyridine scaffold . This cross-coupling capability, combined with the orthogonal ethyl ester handle for subsequent amidation or hydrolysis, supports the construction of focused compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry programs [1]. The availability of the compound at 95-99.08% purity from multiple vendors ensures that procurement for library synthesis can be scaled from milligram to gram quantities with appropriate cost-to-purity trade-offs .

Scaffold Elaboration for Kinase Inhibitors

The thieno[2,3-c]pyridine core represents a privileged scaffold in kinase inhibitor drug discovery, with structural precedent in patent literature describing thieno[2,3-c]pyridine derivatives as pharmaceutical agents targeting inflammatory and autoimmune diseases, cancer, and amyloid disorders . Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate provides a functionalized entry point to this scaffold class, with the bromine and ester groups enabling modular derivatization for systematic exploration of substituent effects on target binding [1]. The [2,3-c] ring fusion geometry distinguishes this scaffold from the regioisomeric thieno[3,2-c]pyridine core that has demonstrated BTK inhibition with IC₅₀ = 12.8 nM, underscoring the value of scaffold-specific procurement for defined SAR programs .

Multi-Step Fused Heterocyclic Synthesis

The orthogonal functionality of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate—specifically the combination of an aryl bromide cross-coupling site and an ethyl ester derivatization handle—enables sequential, chemoselective transformations without intermediate protection steps. Researchers can perform Suzuki coupling at the 4-position bromine followed by ester hydrolysis to the carboxylic acid and subsequent amide bond formation, or reverse the sequence to achieve alternative synthetic outcomes . This synthetic versatility supports the construction of more complex fused heterocyclic systems for applications in optoelectronic materials and agrochemical intermediate development [1].

Cost-Efficient Lead Optimization

For medicinal chemistry groups executing iterative lead optimization, the combination of low per-gram cost (¥674/g or £24/g) and multi-vendor availability makes Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate a financially sustainable building block relative to structurally similar alternatives such as 2-bromothieno[2,3-c]pyridine which commands approximately $940 per gram [1]. This 96-97% cost differential enables procurement of larger quantities for parallel synthesis campaigns and reduces the economic barrier to exploring diverse derivatization strategies . The range of available purity grades (95% to 99.08%) further allows budget-conscious selection of lower-purity material for initial screening and higher-purity material for advanced leads [2].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Orthogonal Br and ester functional handles
Coupling efficiency, ester stability during Pd catalysis
Kinase inhibitor scaffold elaboration
[2,3-c]pyridine core with modular derivatization sites
Scaffold-specific target binding confirmation (SAR)
Multi-step fused heterocyclic construction
Sequential chemoselective transformations
Intermediate protection-free route feasibility
Cost-efficient lead optimization
Multi-vendor availability and competitive per-gram cost
Budget-constrained scale-up viability, purity grade selection

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